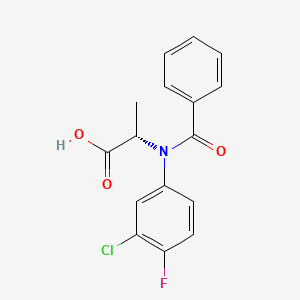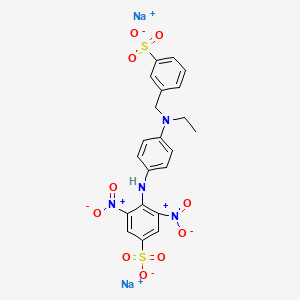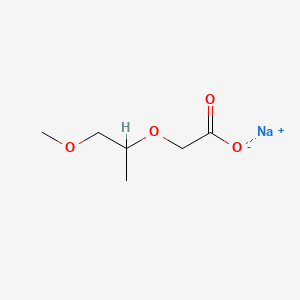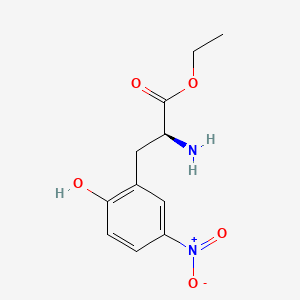
2-Hydroxy-5-nitro-DL-phenylalanine ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5-nitro-DL-phenylalanine ethyl ester is a synthetic derivative of phenylalanine, an essential amino acid This compound is characterized by the presence of a hydroxyl group at the second position and a nitro group at the fifth position on the phenyl ring, along with an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-nitro-DL-phenylalanine ethyl ester typically involves the nitration of DL-phenylalanine followed by esterification. The nitration process introduces a nitro group at the fifth position of the phenyl ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The hydroxylation at the second position can be carried out using hydroxylating agents such as hydrogen peroxide in the presence of a catalyst. The final step involves esterification, where the carboxyl group of the phenylalanine is converted to an ethyl ester using ethanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-Hydroxy-5-nitro-DL-phenylalanine ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-oxo-5-nitro-DL-phenylalanine ethyl ester.
Reduction: Formation of 2-hydroxy-5-amino-DL-phenylalanine ethyl ester.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Hydroxy-5-nitro-DL-phenylalanine ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its role as a building block for peptides and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 2-Hydroxy-5-nitro-DL-phenylalanine ethyl ester involves its interaction with various molecular targets and pathways. The hydroxyl and nitro groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These interactions and transformations can modulate various biochemical pathways, contributing to the compound’s observed effects .
類似化合物との比較
2-Hydroxy-5-nitro-DL-phenylalanine ethyl ester can be compared with other similar compounds such as:
DL-Phenylalanine: The parent amino acid without the hydroxyl and nitro modifications.
2-Hydroxy-DL-phenylalanine: Lacks the nitro group.
5-Nitro-DL-phenylalanine: Lacks the hydroxyl group.
DL-Phenylalanine ethyl ester: Lacks both the hydroxyl and nitro groups.
特性
CAS番号 |
118123-12-9 |
|---|---|
分子式 |
C11H14N2O5 |
分子量 |
254.24 g/mol |
IUPAC名 |
ethyl (2S)-2-amino-3-(2-hydroxy-5-nitrophenyl)propanoate |
InChI |
InChI=1S/C11H14N2O5/c1-2-18-11(15)9(12)6-7-5-8(13(16)17)3-4-10(7)14/h3-5,9,14H,2,6,12H2,1H3/t9-/m0/s1 |
InChIキー |
IALIZCLEBBBDHH-VIFPVBQESA-N |
異性体SMILES |
CCOC(=O)[C@H](CC1=C(C=CC(=C1)[N+](=O)[O-])O)N |
正規SMILES |
CCOC(=O)C(CC1=C(C=CC(=C1)[N+](=O)[O-])O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



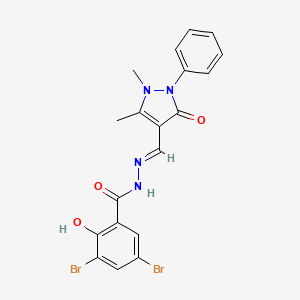

![N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine](/img/structure/B12699173.png)
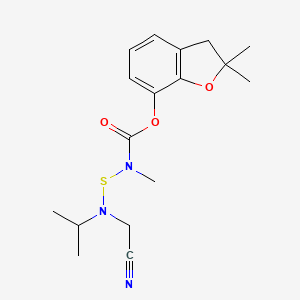


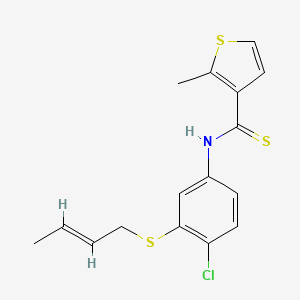
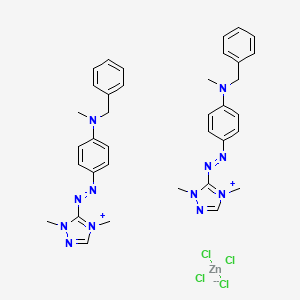
![3-[2-[2-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethoxy]ethoxy]propiononitrile](/img/structure/B12699227.png)

